![molecular formula C25H28N2O3 B2882408 (3r,5r,7r)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide CAS No. 955684-55-6](/img/structure/B2882408.png)
(3r,5r,7r)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide
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Description
(3r,5r,7r)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C25H28N2O3 and its molecular weight is 404.51. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,7r)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
Furan derivatives, including the compound , have been found to have significant antibacterial activity . They are particularly effective against gram-positive and gram-negative bacteria . In a recent study, N-(4-bromophenyl)furan-2-carboxamide, a compound similar to the one you’re interested in, was found to be highly effective against drug-resistant bacteria A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .
Antimicrobial Activity
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . They have been found to have antimicrobial properties and are effective against a variety of pathogens .
Anti-Ulcer Activity
Furan has a variety of therapeutic advantages, such as anti-ulcer . This suggests that furan derivatives, including the compound you’re interested in, could potentially be used in the treatment of ulcers.
Diuretic Activity
Furan derivatives have also been found to have diuretic properties . This means they could potentially be used to increase the amount of water and salt expelled from the body as urine.
Muscle Relaxant Activity
Furan derivatives have been found to have muscle relaxant properties . This suggests they could potentially be used in the treatment of muscle spasms and other related conditions.
Anti-Inflammatory, Analgesic, and Antidepressant Activities
Furan derivatives have been found to have anti-inflammatory, analgesic, and antidepressant properties . This suggests they could potentially be used in the treatment of a variety of conditions, including inflammation, pain, and depression.
Anti-Parkinsonian and Anti-Glaucoma Activities
Furan derivatives have been found to have anti-parkinsonian and anti-glaucoma properties . This suggests they could potentially be used in the treatment of Parkinson’s disease and glaucoma.
Antihypertensive and Anti-Aging Activities
Furan derivatives have been found to have antihypertensive and anti-aging properties . This suggests they could potentially be used in the treatment of high blood pressure and to slow the aging process.
properties
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c28-23(22-2-1-7-30-22)27-6-5-19-3-4-21(11-20(19)15-27)26-24(29)25-12-16-8-17(13-25)10-18(9-16)14-25/h1-4,7,11,16-18H,5-6,8-10,12-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMYWOCBAJJRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C(=O)C6=CC=CO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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